Fentonium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成ルートと反応条件: フェントニウムは、以下の手順を含む一連の化学反応によって合成することができます。

中間体の生成: 合成は、フェニルケトンとアルキルハライドを塩基性条件下で反応させて中間体を生成することから始まります。

環化: 中間体は、強塩基の存在下で環化を起こし、目的のアルキルフェニルケトン構造を生成します。

工業的製造方法: フェントニウムの工業的製造には、上記と同様の反応条件を用いた大規模合成が用いられます。 このプロセスは、収率と純度が高く、温度、圧力、反応時間などの反応パラメータを慎重に制御することにより最適化されています .

化学反応の分析

反応の種類: フェントニウムは、以下を含むさまざまな化学反応を起こします。

酸化: フェントニウムは酸化されて対応する酸化物を生成することができます。

還元: 還元反応により、フェントニウムを還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、置換はさまざまな置換誘導体を生成する可能性があります .

4. 科学研究への応用

フェントニウムは、以下を含む幅広い科学研究への応用があります。

化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスへの影響を調査するために、および受容体相互作用を研究するためのツールとして調査されています。

医学: 特に消化器疾患の治療における治療の可能性を探求されており、抗けいれん剤として使用されています。

科学的研究の応用

Fentonium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes and as a tool for studying receptor interactions.

Medicine: Explored for its potential therapeutic applications, particularly in treating gastrointestinal disorders and as an antispasmodic agent.

Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes

作用機序

フェントニウムは、ムスカリン受容体を阻害し、α12βγεニコチン受容体をアロステリックに阻害することによって効果を発揮します。これにより、筋を脱分極させたり、コリンエステラーゼ活性を阻害したりすることなく、運動終板におけるアセチルコリンの自発的な放出が増加します。 フェントニウムは、カリウムチャネル開口剤としても作用し、抗けいれん作用と抗潰瘍作用に貢献しています .

類似化合物:

アトロピン: フェントニウムと同様に、アトロピンは抗コリン薬ですが、分子構造と受容体との特定の相互作用が異なります。

ヒヨスチアミン: フェントニウムはヒヨスチアミンの四級アナログであり、受容体結合と活性に違いがあるものの、同様の薬理作用を共有しています。

スコポラミン: 化学構造と作用機序が異なるものの、同様の治療用途を持つ別の抗コリン薬です.

フェントニウムの独自性: フェントニウムの独自性は、その特定の受容体相互作用と、筋を脱分極させずにアセチルコリンの放出を増加させる能力にあります。 これにより、抗けいれん剤や抗潰瘍剤として特に効果的です .

類似化合物との比較

Atropine: Like Fentonium, atropine is an anticholinergic agent but differs in its molecular structure and specific receptor interactions.

Hyoscyamine: this compound is a quaternary analog of hyoscyamine, sharing similar pharmacological properties but with differences in receptor binding and activity.

Scopolamine: Another anticholinergic compound with similar therapeutic uses but distinct in its chemical structure and mechanism of action.

Uniqueness of this compound: this compound’s uniqueness lies in its specific receptor interactions and its ability to increase acetylcholine release without depolarizing the muscle. This makes it particularly effective as an antispasmodic and anti-ulcerogenic agent .

生物活性

Fentonium, a quaternary ammonium compound, is primarily recognized for its neuromuscular blocking properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

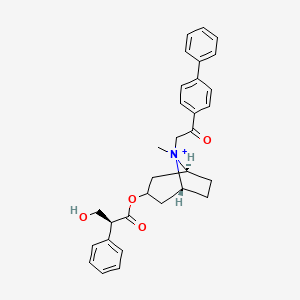

Chemical Structure and Properties

This compound is a derivative of hyoscyamine and is characterized by its quaternary ammonium structure. Its chemical formula can be represented as follows:

- Chemical Structure :

This structure contributes to its lipophilicity and ability to cross biological membranes effectively.

This compound acts primarily as a competitive antagonist at the neuromuscular junction by blocking nicotinic acetylcholine receptors (nAChRs). This blockade results in muscle relaxation, making it useful in surgical settings. The following table summarizes the key aspects of its mechanism:

| Mechanism Aspect | Description |

|---|---|

| Target Receptor | Nicotinic acetylcholine receptors (nAChRs) |

| Effect | Competitive antagonism leading to muscle paralysis |

| Onset of Action | Rapid onset (within minutes) |

| Duration | Intermediate duration (30-60 minutes) |

Pharmacological Studies

Research has demonstrated that this compound enhances the spontaneous release of acetylcholine (ACh) at the neuromuscular junction. A study conducted on rat diaphragm muscles showed that this compound increased the frequency of miniature endplate potentials (m.e.p.ps) in a concentration-dependent manner, indicating a prejunctional effect on ACh release.

Case Study Findings

- In a study involving rat diaphragm preparations:

- Concentration Range : 10-50 µM

- Increase in m.e.p.p Frequency : From 1.20 ± 0.15 s⁻¹ to 2.68 ± 0.37 s⁻¹ after treatment with 20 µM this compound.

- Statistical Significance : P < 0.05 indicating a significant effect compared to control.

This suggests that this compound not only blocks nAChRs but may also modulate cholinergic signaling through other mechanisms.

Comparative Analysis with Other Neuromuscular Blockers

The following table compares this compound with other commonly used neuromuscular blockers:

| Compound | Onset Time | Duration | Mechanism of Action |

|---|---|---|---|

| This compound | Rapid | Intermediate | nAChR antagonist |

| Succinylcholine | Very Rapid | Short | nAChR agonist followed by desensitization |

| Rocuronium | Rapid | Intermediate | nAChR antagonist |

Clinical Applications

This compound's primary use is in anesthesia to facilitate intubation and provide muscle relaxation during surgery. Its unique profile allows for rapid recovery from neuromuscular blockade, making it advantageous in outpatient procedures.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include:

- Respiratory depression due to muscle paralysis.

- Cardiovascular effects such as hypotension.

- Allergic reactions in sensitive individuals.

Monitoring during administration is crucial to mitigate these risks.

特性

CAS番号 |

34786-74-8 |

|---|---|

分子式 |

C31H34NO4+ |

分子量 |

484.6 g/mol |

IUPAC名 |

[(1S,5R)-8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C31H34NO4/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24/h2-15,26-29,33H,16-21H2,1H3/q+1/t26-,27+,28?,29-,32?/m1/s1 |

InChIキー |

CSYZZFNWCDOVIM-LZDKEIQCSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

異性体SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

正規SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

melting_point |

193-194 |

Key on ui other cas no. |

34786-74-8 |

同義語 |

FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。